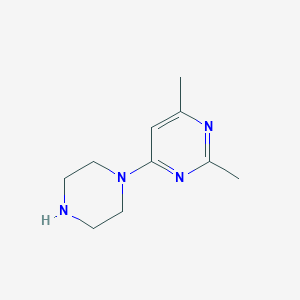

2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-7-10(13-9(2)12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARMKNJWXHFJFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887686-65-9 | |

| Record name | 2,4-dimethyl-6-(piperazin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine physical properties

An In-Depth Technical Guide to the Physical Properties of 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with two methyl groups and a piperazine moiety. As a member of the substituted pyrimidine class, it holds significant interest for researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a key pharmacophore in numerous approved drugs, and the piperazine ring is frequently incorporated to modulate solubility, basicity, and receptor-binding interactions. Understanding the fundamental physical and chemical properties of this molecule is a critical prerequisite for its application in synthesis, biological screening, and formulation development.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed to serve as a foundational resource for scientists, offering not only compiled data but also the rationale behind standard analytical procedures for its characterization.

Section 1: Core Physicochemical Properties

The primary physical and chemical identifiers for this compound are summarized below. This data is essential for accurate documentation, stoichiometric calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 887686-65-9 | [1] |

| Molecular Formula | C₁₀H₁₆N₄ | [1][2][3] |

| Molecular Weight | 192.26 g/mol | [1][2][3] |

| Monoisotopic Mass | 192.137496527 Da | [1][4] |

| Appearance | White Solid (for isomer) | [2] |

The molecular formula and weight are fundamental constants derived from the compound's atomic composition. The monoisotopic mass is a precise measure crucial for high-resolution mass spectrometry analysis, allowing for unambiguous identification of the compound in complex matrices. While the appearance of the specific isomer this compound is not explicitly documented in the available literature, its structural isomer, 1-(4,6-dimethyl-2-pyrimidyl)piperazine, is described as a white solid, suggesting a similar physical state.[2]

Section 2: Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available, detailed ¹H and ¹³C NMR data has been published for its isomer, 1-(4,6-dimethyl-2-pyrimidyl)piperazine (CAS 22746-09-4). This data provides valuable insight into the expected chemical shifts for the core structural motifs.[2]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 6.35 (s, 1H): This singlet corresponds to the lone proton on the pyrimidine ring (C5-H).

-

δ 3.63 (t, J = 5.00 Hz, 4H): This triplet represents the four protons on the piperazine ring adjacent to the pyrimidine ring.

-

δ 2.69 (t, J = 4.88 Hz, 4H): This triplet is assigned to the four protons on the piperazine ring adjacent to the secondary amine.

-

δ 2.20 (s, 6H): This singlet corresponds to the six protons of the two methyl groups on the pyrimidine ring.[2]

-

-

¹³C NMR (DMSO-d₆):

-

δ 166.47, 161.28, 108.37: Resonances corresponding to the carbon atoms of the dimethyl-pyrimidine ring.

-

δ 45.55, 44.46: Resonances for the carbon atoms of the piperazine ring.

-

δ 23.69: Resonance for the carbon atoms of the two methyl groups.[2]

-

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of a molecule. Predicted data for this compound indicates a monoisotopic mass of 192.1375 Da.[4] Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, are also available and can aid in identification in ion mobility-mass spectrometry experiments.[4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 193.14478 | 147.3 |

| [M+Na]⁺ | 215.12672 | 154.2 |

| [M-H]⁻ | 191.13022 | 146.6 |

Conceptual Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: A typical workflow for the synthesis and physicochemical characterization of a research compound.

Section 3: Stability and Handling

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

Chemical Stability and Storage

Based on safety data for related piperazine compounds, this compound is expected to be stable under normal laboratory conditions.[8] However, it is noted to be potentially hygroscopic and sensitive to light.[8] Therefore, it is recommended to store the compound in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen.

-

Conditions to Avoid: Exposure to light, moist air, or water.[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]

Safety and Hazard Information

According to GHS classifications reported to the ECHA, this compound is considered hazardous.[1]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |

| STOT Single Exposure | H335 | May cause respiratory irritation |

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

Section 4: Exemplary Experimental Protocols

The following protocols describe standard methodologies for determining key physical properties. These are provided as a guide for researchers to validate or determine the properties of their own samples.

Protocol 4.1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point, which is an excellent indicator of purity.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be integrated to determine the heat of fusion.

Caption: Workflow for determining melting point using Differential Scanning Calorimetry (DSC).

Protocol 4.2: Acquisition of ¹H and ¹³C NMR Spectra

Rationale: NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice based on data for the isomer and its ability to dissolve a wide range of organic molecules.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer (e.g., 400 MHz).

-

Tuning and Shimming: Tune the probe for the appropriate nuclei (¹H and ¹³C) and shim the magnetic field to achieve optimal resolution.

-

Acquisition (¹H):

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

Acquisition (¹³C):

-

Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals and identify the peak multiplicities.

Conclusion

This compound is a compound with significant potential in chemical research. This guide has consolidated the available physicochemical data, including its molecular formula, weight, and spectroscopic profile based on a closely related isomer. Furthermore, it has outlined key safety, handling, and stability considerations critical for laboratory use. The provided exemplary protocols for thermal and spectroscopic analysis serve as a practical foundation for researchers aiming to characterize this molecule. A thorough understanding of these physical properties is the cornerstone of successful and safe research, enabling its effective use in the synthesis of more complex molecules and in the exploration of its biological activities.

References

- 1. This compound | C10H16N4 | CID 4778269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4,6-DIMETHYL-2-PYRIMIDYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C10H16N4) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. It details the molecule's core structural features, physicochemical properties, and established synthetic protocols with mechanistic insights. Furthermore, this document outlines its spectroscopic signature for analytical identification and explores its role as a privileged scaffold in modern drug discovery, particularly as a key intermediate for advanced pharmaceutical agents. Safety, handling, and storage protocols are also summarized to ensure proper laboratory practice. The synthesis of this molecule is straightforward, and its structure offers versatile points for chemical modification, making it a valuable building block for developing diverse compound libraries.

Molecular Identity and Physicochemical Properties

Nomenclature and Identifiers

This compound is a disubstituted pyrimidine bearing a piperazine moiety. Its unambiguous identification is crucial for regulatory and research purposes, cataloged under various chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 887686-65-9 | PubChem[1] |

| Molecular Formula | C₁₀H₁₆N₄ | PubChem[1] |

| Molecular Weight | 192.26 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=NC(=N1)C)N2CCNCC2 | PubChem[2] |

| InChIKey | NARMKNJWXHFJFF-UHFFFAOYSA-N | PubChem[1][2] |

Core Structural Features

The molecule's architecture is a composite of two key heterocyclic systems, which dictates its chemical behavior and utility:

-

Pyrimidine Core: An aromatic, six-membered ring with two nitrogen atoms at positions 1 and 3. This core is electron-deficient, which activates the ring for nucleophilic aromatic substitution, a key feature leveraged in its synthesis. The two methyl groups at positions 2 and 4 modulate the ring's electronics and provide steric bulk.

-

Piperazine Moiety: A saturated six-membered ring containing two nitrogen atoms at positions 1 and 4. The secondary amine (NH) of the piperazine ring provides a crucial point for further functionalization, allowing this compound to serve as a versatile synthon for more complex molecules. The piperazine ring is known to exist in a stable chair conformation. The basic nitrogen atoms can enhance aqueous solubility and bioavailability, making the piperazine scaffold a "privileged structure" in drug design.[3]

Caption: Annotated structure of this compound.

Physicochemical Data

The physical properties of the compound are essential for its handling, formulation, and application in chemical synthesis.

| Property | Value | Notes |

| Monoisotopic Mass | 192.1375 Da | Calculated value.[2] |

| XlogP | 0.8 | Predicted octanol-water partition coefficient, indicating moderate lipophilicity.[1] |

| Appearance | White solid | As reported in synthetic procedures for analogous compounds.[4] |

Synthesis and Mechanistic Considerations

The primary and most efficient route for synthesizing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

This reaction involves the displacement of a suitable leaving group (typically a halide) from the pyrimidine ring by a nucleophile, in this case, piperazine.

Causality of Experimental Design:

-

Precursor: The reaction typically starts with a halogenated pyrimidine, such as 2,4-dimethyl-6-chloropyrimidine. The chlorine atom is an effective leaving group, activated by the electron-withdrawing nitrogen atoms within the pyrimidine ring.

-

Nucleophile: Piperazine acts as the nucleophile. An excess of piperazine is often used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct, although an external base like potassium carbonate can also be employed.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or ethanol is commonly used to dissolve the reactants and facilitate the reaction.[4][5]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of structurally similar piperazinylpyrimidines.[4][5]

Self-Validating System: This protocol is designed to be reproducible. Successful synthesis is validated by the isolation of a solid product and confirmed through the analytical characterization methods described in Section 4.0.

-

Materials:

-

2-Chloro-4,6-dimethylpyrimidine (1 equivalent)

-

Piperazine (5 equivalents)

-

Potassium Carbonate (5 equivalents, optional base)

-

Ethanol or Tetrahydrofuran (solvent)

-

Deionized Water

-

-

Reaction Setup:

-

To a round-bottom flask, add piperazine and potassium carbonate to deionized water (if using this system) or ethanol. Stir until dissolved.

-

In a separate vessel, dissolve 2-chloro-4,6-dimethylpyrimidine in the chosen organic solvent (e.g., THF or ethanol).

-

Add the solution of the chloropyrimidine dropwise to the stirred piperazine solution at room temperature.

-

-

Reaction Execution:

-

Workup and Purification:

-

Allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

If an aqueous system was used, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid via flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to obtain the pure this compound as a white solid.[4]

-

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data below are predicted or based on closely related analogs found in the literature.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrimidine ring proton (~6.4 ppm), piperazine CH₂ groups (~3.7 ppm and ~2.8 ppm), and two distinct methyl groups (~2.2 ppm).[4] |

| ¹³C NMR | Resonances for the three distinct pyrimidine carbons (~166, 161, 108 ppm), piperazine carbons (~45, 44 ppm), and the methyl carbons (~24 ppm).[4] |

| Mass Spec. | The [M+H]⁺ ion would be observed at m/z 193.14478.[2] |

| IR Spec. | Characteristic peaks for N-H stretching (piperazine), C-H stretching (aliphatic and aromatic), and C=N stretching from the pyrimidine ring.[6] |

Application in Medicinal Chemistry and Drug Discovery

The pyrimidine-piperazine scaffold is a cornerstone in modern drug discovery due to its favorable properties and synthetic accessibility.[3][7][8]

Role as a Privileged Scaffold

The title compound is not typically a final drug product but rather a crucial intermediate or building block. The piperazine and pyrimidine moieties are considered "privileged structures" because they are frequently found in biologically active compounds across various therapeutic areas.[9]

-

Physicochemical Properties: The two basic nitrogens of the piperazine ring can be protonated at physiological pH, which often improves aqueous solubility and oral bioavailability.[3]

-

Synthetic Versatility: The secondary amine of the piperazine moiety is a convenient handle for introducing a wide range of substituents, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[3]

-

Biological Recognition: The rigid, well-defined structure provides a stable framework for orienting pharmacophoric groups to interact effectively with biological targets like kinases, G-protein coupled receptors (GPCRs), and ion channels.

Case Study: Precursor to Kinase Inhibitors

Many approved and investigational kinase inhibitors feature a piperazinyl-pyrimidine core. This scaffold acts as a versatile hinge-binding motif, a critical interaction for inhibiting kinase activity. This compound can be elaborated upon by acylating, alkylating, or performing a reductive amination on the terminal piperazine nitrogen to build out the final inhibitor structure. This strategic derivatization allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: Role as an intermediate in multi-step drug synthesis.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this chemical.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage.[1]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

References

- 1. This compound | C10H16N4 | CID 4778269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H16N4) [pubchemlite.lcsb.uni.lu]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(4,6-DIMETHYL-2-PYRIMIDYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. jmolecularsci.com [jmolecularsci.com]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine (CAS Number: 887686-65-9)

A Keystone Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its synthesis, characterization, potential therapeutic applications, and the underlying scientific principles that make this molecule a valuable building block in the quest for novel therapeutics.

Introduction: The Pyrimidine-Piperazine Motif in Medicinal Chemistry

The fusion of pyrimidine and piperazine rings creates a privileged scaffold in medicinal chemistry. Pyrimidine, a fundamental component of nucleic acids, offers a versatile platform for substitution, enabling fine-tuning of physicochemical properties and target engagement.[1][2] The piperazine moiety, a common pharmacophore, often enhances aqueous solubility and provides a key interaction point for biological targets.[3] This combination has led to the development of numerous clinically successful drugs across various therapeutic areas, including oncology and central nervous system disorders. The compound this compound embodies this potent combination, presenting a strategic starting point for library synthesis and lead optimization.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 887686-65-9 | [4] |

| Molecular Formula | C₁₀H₁₆N₄ | [4] |

| Molecular Weight | 192.26 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Monoisotopic Mass | 192.1375 Da | [3] |

| Predicted XlogP | 0.8 | [4] |

Table 1: Key Physicochemical Properties of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established methodology provides a reliable and scalable route to the desired product. The causality behind this experimental choice lies in the electron-deficient nature of the pyrimidine ring, which is activated towards nucleophilic attack by the presence of a suitable leaving group, such as a halogen.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous compounds and is designed to be a self-validating system.[5]

Materials:

-

2,4-Dimethyl-6-chloropyrimidine (1 equivalent)

-

Piperazine (2-5 equivalents)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2-3 equivalents)

-

Anhydrous solvent (e.g., Ethanol, Tetrahydrofuran (THF), or Acetonitrile)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethyl-6-chloropyrimidine (1 eq.) in the chosen anhydrous solvent.

-

Addition of Reagents: Add piperazine (2-5 eq.) to the solution. The use of an excess of piperazine serves both as the nucleophile and can act as a base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like potassium carbonate or triethylamine can be added.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the hydrochloride salt of the excess piperazine or base) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with deionized water and then with a brine solution to remove any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a pure solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the presence of the dimethyl groups on the pyrimidine ring, the protons of the pyrimidine ring, and the protons on the piperazine ring. The chemical shifts and coupling patterns provide definitive structural information. Based on analogous structures, the pyrimidine proton is expected to appear as a singlet, and the methyl groups as singlets. The piperazine protons will likely appear as two distinct multiplets.[5]

-

¹³C NMR will show distinct signals for the carbon atoms of the pyrimidine and piperazine rings, as well as the methyl groups, confirming the carbon framework of the molecule.[5]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural insights.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.

-

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrimidine-piperazine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Rationale for Kinase Inhibition

The nitrogen atoms in the pyrimidine and piperazine rings can act as hydrogen bond acceptors and donors, respectively, enabling strong interactions with the hinge region of the ATP-binding pocket of many kinases. The dimethyl substitution on the pyrimidine ring can provide steric hindrance to influence selectivity and can also be modified to explore structure-activity relationships (SAR).

Caption: Putative binding mode of the compound in a kinase active site.

Experimental Workflow for Kinase Activity Profiling

To evaluate the potential of this compound as a kinase inhibitor, a systematic experimental approach is required.

Caption: A typical workflow for evaluating a potential kinase inhibitor.

Step-by-Step Kinase Assay Protocol (General):

-

Enzyme and Substrate Preparation: Recombinant human kinase and a suitable substrate (peptide or protein) are prepared in an appropriate assay buffer.

-

Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC₅₀ determination.

-

Assay Reaction: The kinase, substrate, and test compound are incubated with ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody) in a microplate well.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done through various methods, including radiometric detection, fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Safety and Handling

Based on available data, this compound is classified with the following hazards:

-

Harmful if swallowed (H302)[4]

-

Causes skin irritation (H315)[4]

-

Causes serious eye damage (H318)[4]

-

May cause respiratory irritation (H335)[4]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a valuable chemical entity with significant potential in drug discovery, particularly in the realm of kinase inhibition. Its straightforward synthesis and the proven track record of the pyrimidine-piperazine scaffold make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the comprehensive biological evaluation of this compound against a broad panel of kinases to identify specific targets. Subsequent structure-activity relationship studies, involving modification of the methyl groups and substitution on the piperazine ring, could lead to the discovery of highly potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. PubChemLite - this compound (C10H16N4) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C10H16N4 | CID 4778269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4,6-DIMETHYL-2-PYRIMIDYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine

This guide provides a comprehensive technical overview of 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its physicochemical properties, propose a detailed synthesis protocol, and explore its potential biological activities and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Pyrimidine-Piperazine Hybrids

The fusion of pyrimidine and piperazine moieties has given rise to a class of compounds with significant therapeutic potential.[1][2] Pyrimidine, a fundamental component of nucleic acids, offers a versatile scaffold that can be readily modified to interact with a variety of biological targets.[3] The piperazine ring, a common pharmacophore, is known to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.[4] The combination of these two heterocyclic systems in this compound suggests a molecule with potential applications in diverse areas of pharmacology, including oncology and infectious diseases.[5][6]

Physicochemical and Structural Characteristics

This compound is a small molecule with the molecular formula C₁₀H₁₆N₄ and a molecular weight of 192.26 g/mol .[7][8] Its structure features a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and a piperazine ring at position 6.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₄ | [7] |

| Molecular Weight | 192.26 g/mol | [7] |

| CAS Number | 887686-65-9 | [8] |

| IUPAC Name | This compound | [8] |

| SMILES | CC1=CC(=NC(=N1)C)N2CCNCC2 | [9] |

| InChI | InChI=1S/C10H16N4/c1-8-7-10(13-9(2)12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | [8] |

| Monoisotopic Mass | 192.1375 Da | [9] |

| Predicted XlogP | 0.8 | [8] |

Synthesis and Characterization

A definitive, step-by-step synthesis protocol for this compound is not widely published. However, based on established methods for the synthesis of similar pyrimidine-piperazine hybrids, a reliable synthetic route can be proposed.[1][5] The key reaction is a nucleophilic aromatic substitution of a halogenated pyrimidine precursor with piperazine.

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from 2,4-dimethyl-6-hydroxypyrimidine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dimethyl-6-chloropyrimidine

This step is a standard chlorination of a hydroxypyrimidine using phosphorus oxychloride (POCl₃).[7]

-

To a round-bottom flask, add 2,4-dimethyl-6-hydroxypyrimidine (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a fume hood.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethyl-6-chloropyrimidine.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chlorine atom with piperazine. The protocol is adapted from the synthesis of its isomer, 1-(4,6-Dimethyl-2-pyrimidyl)piperazine.[5]

-

In a round-bottom flask, dissolve piperazine (5 equivalents) and potassium carbonate (5 equivalents) in deionized water.

-

Add a solution of 2,4-dimethyl-6-chloropyrimidine (1 equivalent) in a suitable co-solvent like tetrahydrofuran (THF) to the aqueous mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the organic co-solvent (THF) under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound as a solid.

Characterization and Spectroscopic Analysis

The structure of the synthesized compound should be confirmed using standard analytical techniques. While experimental spectra for the target compound are not available, predicted data based on its structural isomer, 1-(4,6-Dimethyl-2-pyrimidyl)piperazine, can serve as a guide.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (predicted):

-

A singlet for the pyrimidine ring proton (C5-H) around δ 6.0-6.5 ppm.

-

Two singlets for the two methyl groups on the pyrimidine ring (C2-CH₃ and C4-CH₃) around δ 2.2-2.5 ppm.

-

Two triplets for the piperazine protons, one for the four protons adjacent to the pyrimidine ring and another for the four protons adjacent to the NH group, typically in the range of δ 2.7-3.8 ppm.

-

A broad singlet for the NH proton of the piperazine ring.

-

-

¹³C NMR (predicted):

-

Signals for the pyrimidine ring carbons in the aromatic region (δ 100-170 ppm).

-

Signals for the two methyl carbons around δ 20-25 ppm.

-

Signals for the piperazine carbons around δ 40-50 ppm.

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 193.14478.[9]

Potential Biological and Pharmacological Applications

The pyrimidine-piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] While specific biological data for this compound is not yet published, its structural motifs suggest potential applications in several therapeutic areas.

Anticancer Activity

Numerous pyrimidine derivatives have been developed as potent anticancer agents, often targeting kinases involved in cell proliferation and survival.[5][10] The incorporation of a piperazine moiety can enhance the compound's ability to interact with the ATP-binding pocket of kinases.

Potential Mechanism of Action:

References

- 1. prepchem.com [prepchem.com]

- 2. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 3. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 13C NMR spectrum [chemicalbook.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. ijrpr.com [ijrpr.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C10H16N4 | CID 4778269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C10H16N4) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Characterization of 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a clinical candidate. Among these, aqueous solubility stands as a paramount physical property, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2] A compound that cannot achieve adequate concentration at its site of action is destined for failure, regardless of its potency.[3][4] It is estimated that over 40% of new chemical entities (NCEs) emerging from discovery pipelines are practically insoluble in water, presenting a significant hurdle for formulation scientists and potentially leading to suboptimal drug delivery and variable clinical outcomes.[2][4]

This guide provides a comprehensive framework for the systematic solubility characterization of 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine , a heterocyclic compound featuring a pyrimidine core linked to a piperazine moiety. While specific solubility data for this compound is not extensively published, its structural motifs are common in medicinal chemistry. Pyrimidine derivatives, for instance, are known to have a wide range of biological activities, and their solubility is heavily influenced by the nature and position of substituents on the pyrimidine ring.[5][6] This document, therefore, serves as both a specific protocol for the named compound and a general template for researchers and drug development professionals tasked with evaluating the solubility of novel chemical entities.

We will delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for determining both thermodynamic and kinetic solubility—two distinct but complementary measures crucial for a holistic understanding of a compound's behavior.

Physicochemical Profile of this compound

A foundational understanding of a molecule's inherent properties is essential before embarking on experimental solubility studies. These characteristics provide predictive insights into its likely behavior in aqueous and organic media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₄ | [7] |

| Molecular Weight | 192.26 g/mol | [7] |

| CAS Number | 887686-65-9 | [7] |

| Computed XLogP3-AA | 0.8 | [7] |

| Topological Polar Surface Area | 41.1 Ų | [7] |

| Hydrogen Bond Donors | 1 (piperazine N-H) | [7] |

| Hydrogen Bond Acceptors | 4 (2 pyrimidine N, 2 piperazine N) | [7] |

Expert Analysis of Physicochemical Properties

-

Molecular Structure & Polarity : The molecule combines a somewhat lipophilic dimethylpyrimidine core with a polar piperazine ring. The presence of four nitrogen atoms, capable of acting as hydrogen bond acceptors, and one N-H group on the piperazine ring, acting as a hydrogen bond donor, suggests the potential for interaction with polar solvents like water.[8][9]

-

pKa (Predicted) : The piperazine moiety confers basicity to the molecule. The secondary amine in the piperazine ring is expected to have a pKa in the physiological range. This is a critical consideration, as the ionization state of the molecule will change dramatically with pH, directly impacting its solubility. As a weak base, this compound is expected to be more soluble in acidic environments where it can be protonated to form a more soluble salt.[10]

-

Lipophilicity (XLogP3-AA) : The computed LogP of 0.8 indicates a relatively balanced lipophilic/hydrophilic character. This value is within a favorable range for drug-likeness, suggesting that while it has some lipophilicity, it is not so high as to predict extreme insolubility in water.

These properties underscore the necessity of evaluating solubility across a range of pH values, as recommended by regulatory bodies like the FDA and WHO for Biopharmaceutics Classification System (BCS) studies.[11][12]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It represents the maximum concentration of a substance that can dissolve in a solvent under specified conditions (temperature, pressure, pH) when the solid and dissolved states are in equilibrium.[13] The "gold standard" for this measurement is the Shake-Flask Method .[14] This method is resource-intensive but provides the most accurate and reliable data, crucial for lead optimization and pre-formulation activities.

Causality Behind the Shake-Flask Protocol

The core principle of this method is to ensure that the system reaches a true equilibrium state. This is achieved by adding an excess of the solid compound to the solvent and agitating it for an extended period, allowing the dissolution and precipitation processes to reach a steady state. The subsequent separation of the saturated supernatant from the undissolved solid is a critical step to prevent inflation of the measured solubility.

Experimental Workflow: Shake-Flask Method

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 4. ucd.ie [ucd.ie]

- 5. medcraveonline.com [medcraveonline.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. fda.gov [fda.gov]

- 11. who.int [who.int]

- 12. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

An In-Depth Spectroscopic Guide to 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine for Advanced Drug Development

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed molecular fingerprint that confirms identity, purity, and structural integrity. 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine belongs to the pyrimidine class of heterocyclic compounds, a scaffold that is a constituent of many biologically active molecules, including nucleic acids and a variety of therapeutic agents.[1] The incorporation of a piperazine moiety often imparts favorable pharmacokinetic properties, making this compound a molecule of interest for further chemical exploration and biological screening.

This technical guide presents a detailed examination of the spectroscopic data for this compound, underpinned by a robust synthesis protocol. By understanding the nuances of its NMR, IR, and MS data, researchers can confidently identify this compound, assess its purity, and lay the groundwork for its application in drug development programs.

Molecular Structure and Synthesis

The foundational step to interpreting spectroscopic data is a clear understanding of the molecule's synthesis and structure. This compound is synthesized via a nucleophilic substitution reaction.

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the reaction of 2-chloro-4,6-dimethylpyrimidine with an excess of piperazine in the presence of a base.[2]

Step-by-Step Methodology:

-

To a stirred solution of piperazine (5 equivalents) and potassium carbonate (5 equivalents) in deionized water (24 mL), a solution of 2-chloro-4,6-dimethylpyrimidine (1 equivalent) in tetrahydrofuran (6 mL) is added.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Following the reaction, the tetrahydrofuran is removed under reduced pressure.

-

The remaining aqueous layer is extracted three times with ethyl acetate (25 mL portions).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is then purified by flash chromatography on silica gel (eluent: a gradient of ethyl acetate in hexane) to yield this compound as a white solid.[2]

This synthetic route is crucial for interpreting spectroscopic data as it informs on potential impurities, such as unreacted starting materials or side-products, that could be present in the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Instrument: Bruker Avance 400 MHz Spectrometer

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Standard: Tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Standard pulse sequences are used to acquire a one-dimensional ¹H NMR spectrum.

Data Interpretation:

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits four distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.35 | singlet (s) | 1H | Pyrimidine C5-H |

| 3.63 | triplet (t) | 4H | Piperazine -CH₂- (positions 2', 6') |

| 2.69 | triplet (t) | 4H | Piperazine -CH₂- (positions 3', 5') |

| 2.20 | singlet (s) | 6H | Pyrimidine -CH₃ (positions 4, 6) |

Source: Molecules, 2019, vol. 24, #20, art. no. 3661[2]

The singlet at 6.35 ppm is characteristic of the lone proton on the pyrimidine ring. The two methyl groups on the pyrimidine ring are chemically equivalent, giving rise to a single sharp singlet at 2.20 ppm, integrating to six protons. The piperazine ring protons appear as two triplets, indicative of coupling between adjacent methylene groups. The downfield triplet at 3.63 ppm is assigned to the methylene groups directly attached to the pyrimidine ring, which are more deshielded. The upfield triplet at 2.69 ppm corresponds to the methylene groups adjacent to the secondary amine of the piperazine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol:

-

Instrument: Bruker Avance 100 MHz Spectrometer

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Standard: Tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired.

Data Interpretation:

The ¹³C NMR spectrum of this compound in DMSO-d₆ shows six distinct carbon signals.

| Chemical Shift (δ) ppm | Assignment |

| 166.47 | Pyrimidine C4/C6 |

| 161.28 | Pyrimidine C2 |

| 108.37 | Pyrimidine C5 |

| 45.55 | Piperazine -CH₂- (positions 3', 5') |

| 44.46 | Piperazine -CH₂- (positions 2', 6') |

| 23.69 | Pyrimidine -CH₃ |

Source: Molecules, 2019, vol. 24, #20, art. no. 3661[2]

The three signals in the downfield region (108-167 ppm) are characteristic of the sp²-hybridized carbons of the pyrimidine ring. The most downfield signal at 166.47 ppm is assigned to the two equivalent carbons (C4 and C6) bearing the methyl groups. The signal at 161.28 ppm corresponds to the C2 carbon attached to the piperazine ring. The upfield aromatic signal at 108.37 ppm is assigned to the C5 carbon. The two signals in the aliphatic region at 45.55 and 44.46 ppm correspond to the non-equivalent methylene carbons of the piperazine ring. The signal at 23.69 ppm is due to the two equivalent methyl carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample is typically analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch (secondary amine) | Piperazine |

| 3050-3000 | C-H stretch (aromatic) | Pyrimidine ring |

| 2950-2850 | C-H stretch (aliphatic) | Methyl & Piperazine -CH₂- |

| 1600-1450 | C=C and C=N ring stretching | Pyrimidine ring |

| 1380-1365 | C-H bend (methyl) | Methyl groups |

| 1250-1000 | C-N stretch | Pyrimidine-Piperazine |

The presence of a band in the 3400-3200 cm⁻¹ region would be a key indicator of the N-H bond in the piperazine ring. The aromatic C-H stretching of the pyrimidine ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and piperazine groups would be observed just below 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyrimidine moiety are expected in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

Experimental Protocol:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

-

Data Acquisition: The analysis is typically performed in positive ion mode to observe protonated molecules.

Data Interpretation:

The molecular formula of this compound is C₁₀H₁₆N₄, with a monoisotopic mass of 192.1375 g/mol .[2] In a high-resolution mass spectrum, the protonated molecule ([M+H]⁺) would be observed at an m/z of 193.1448.

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.14478 |

| [M+Na]⁺ | 215.12672 |

| [M+K]⁺ | 231.10066 |

| [M+NH₄]⁺ | 210.17132 |

Source: PubChem CID 4778269[2]

Fragmentation Pathway:

Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion would be expected to fragment in a characteristic manner. The fragmentation would likely involve the piperazine ring, as it is the most flexible part of the molecule and contains a heteroatom that can be readily protonated.

Caption: Predicted Fragmentation Pathway of this compound.

Conclusion: A Unified Spectroscopic Picture

The collective analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map out the proton and carbon skeletons, respectively. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This in-depth guide serves as a valuable resource for scientists, enabling confident identification and utilization of this promising heterocyclic compound in the advancement of drug discovery and development.

References

The Ascendant Pharmacophore: A Technical Guide to the Biological Potential of Pyrimidine-Piperazine Hybrids

Introduction: The Strategic Union of Pyrimidine and Piperazine

In the landscape of modern medicinal chemistry, the strategic hybridization of pharmacophores has emerged as a powerful paradigm for the discovery of novel therapeutic agents. The pyrimidine ring, a fundamental component of nucleic acids, and the piperazine scaffold, a prevalent motif in numerous clinically approved drugs, represent two such pharmacophores of immense significance.[1][2][3] Their fusion into a single molecular entity gives rise to pyrimidine-piperazine hybrids, a class of compounds demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of these hybrids, offering a technical resource for researchers and drug development professionals. The inherent structural modularity of these hybrids allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles to target a wide array of diseases, from cancer to microbial infections.[4][5][6]

Synthetic Strategies: Constructing the Hybrid Scaffold

The synthesis of pyrimidine-piperazine hybrids typically involves the coupling of a substituted pyrimidine core with a piperazine moiety. A common and effective approach begins with the synthesis of a halogenated pyrimidine derivative, which then undergoes nucleophilic substitution with an appropriate N-substituted piperazine. The choice of substituents on both the pyrimidine and piperazine rings is crucial in dictating the final compound's biological activity.

A representative synthetic workflow is outlined below. This multi-step process often starts from simple precursors and allows for the introduction of diverse functional groups.

Illustrative Synthetic Pathway

Caption: A general synthetic route to pyrimidine-piperazine hybrids.

Exemplary Synthetic Protocol: Synthesis of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines[7]

This protocol details a common method for synthesizing a specific class of pyrimidine-piperazine hybrids.

Step 1: Synthesis of 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols

-

Chalcones are prepared by refluxing 2-acetylthiophene with aromatic aldehydes in the presence of potassium hydroxide in an ethanol medium.

-

The resulting thiophene-substituted chalcones are then cyclized with thiourea in the presence of potassium hydroxide to yield 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols.

Step 2: Synthesis of 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines

-

The pyrimidine-2-thiol derivative is dissolved in dimethylformamide (DMF).

-

Potassium carbonate and methyl iodide are added to the solution.

-

The reaction mixture is stirred for several hours, with completion monitored by thin-layer chromatography (TLC).

-

The mixture is then diluted with cold water and neutralized with glacial acetic acid.

-

The resulting solid product is filtered, dried, and recrystallized from ethanol.

Step 3: Synthesis of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines

-

The 2-(methylsulfanyl)-pyrimidine derivative and N-methylpiperazine are taken in dry ethanol in a round-bottomed flask.

-

A catalytic amount of potassium hydroxide is added, and the reaction mixture is refluxed for approximately 12 hours.

-

Upon completion, the reaction mixture is poured into crushed ice.

-

The solid that separates is filtered, dried, and recrystallized from ethanol to yield the pure crystalline final product.

A Spectrum of Biological Activities

The true value of pyrimidine-piperazine hybrids lies in their diverse pharmacological activities. The combination of the two scaffolds has been shown to enhance biological effects compared to the individual components.[2][3]

Anticancer Potential

A significant body of research has focused on the anticancer properties of these hybrids.[7][8][9] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell signaling pathways.

Kinase Inhibition: Many pyrimidine-piperazine derivatives have been identified as potent kinase inhibitors.[10] For instance, certain hybrids have shown inhibitory activity against Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), both of which are implicated in various cancers.[1][11]

Cytotoxicity against Cancer Cell Lines: These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, and lung.[7][8]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 2.15 ± 0.09 | [2] |

| Compound B | HCT116 (Colon) | 2.25 ± 0.12 | [2] |

| Compound C | CNE-2 (Nasopharyngeal) | 46 nM (Aurora A Kinase) | [2] |

| Compound XVI | NCI-60 Panel | 1.17 - 18.40 (GI50) | [11] |

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HCT116) in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the pyrimidine-piperazine hybrid (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Caption: A typical workflow for in vitro anticancer evaluation.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine-piperazine hybrids have shown promising activity against a range of bacteria and fungi.[12][13][14][15] The presence of electronegative atoms like nitrogen and sulfur in their structures is believed to contribute to their antimicrobial efficacy.[12]

| Compound ID | Microorganism | Activity (Concentration) | Reference |

| 4b, 4d, 5a, 5b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A | Good antibacterial activity at 40 µg/ml | [12][13] |

| 4a, 4d, 4e, 5c, 5e | Aspergillus niger, Pencillium notatum, Aspergillus fumigates, Candida albicans | Significant antifungal activity at 40 µg/ml | [12][13] |

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[16]

-

Serial Dilution: Perform a two-fold serial dilution of the pyrimidine-piperazine hybrid in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for determining antimicrobial activity.

Antiviral and Other Therapeutic Applications

The therapeutic potential of pyrimidine-piperazine hybrids extends beyond anticancer and antimicrobial activities. Research has indicated their promise as antiviral, neuroprotective, and anti-inflammatory agents.[17][18][19][20] For instance, some derivatives have shown inhibitory effects against viruses such as HIV and influenza.[12][21] The structural versatility of this scaffold allows for its adaptation to target a wide range of biological targets.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of these hybrids and their biological activity is paramount for rational drug design.[22][23][24] Key SAR insights include:

-

Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can significantly influence activity. Electron-withdrawing or -donating groups can modulate the electronic properties of the ring system and its interaction with biological targets.

-

Substituents on the Piperazine Ring: The substituent on the piperazine nitrogen plays a crucial role. Aromatic or aliphatic groups can affect the compound's lipophilicity, solubility, and binding affinity. For example, some studies suggest that an aromatic ring on the piperazine can, in some cases, reduce antimicrobial activity.[2]

-

Linker Moiety: The linker connecting the pyrimidine and piperazine moieties can also be modified to optimize activity.

Conclusion and Future Directions

Pyrimidine-piperazine hybrids represent a highly promising class of compounds with a vast and diverse therapeutic potential. Their synthetic accessibility and the ability to systematically modify their structure make them an attractive scaffold for medicinal chemists. Future research in this area will likely focus on:

-

Elucidation of Novel Mechanisms of Action: Investigating the precise molecular targets and signaling pathways affected by these hybrids.

-

Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.

-

Expansion into New Therapeutic Areas: Exploring the potential of these hybrids for treating a wider range of diseases, including neurodegenerative and inflammatory disorders.

The continued exploration of pyrimidine-piperazine hybrids holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. myadlm.org [myadlm.org]

- 17. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrimidine derivatives as potential agents acting on central nervous system. | Semantic Scholar [semanticscholar.org]

- 20. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

InChIKey for 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine

An In-Depth Technical Guide to 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical identity, a robust synthetic pathway, and its potential therapeutic applications, grounded in the established pharmacological importance of the pyrimidine-piperazine scaffold.

Core Identity and Physicochemical Properties

This compound belongs to a class of compounds recognized for their versatile biological activities.[1][2][3][4] The core structure features a pyrimidine ring, a foundational element in nucleic acids, fused to a piperazine moiety, a common pharmacophore in many approved drugs.[1][2][3][4] This hybrid architecture provides a unique three-dimensional conformation and a rich potential for hydrogen bonding, making it an attractive scaffold for targeting a variety of biological receptors and enzymes.[4][5]

The definitive identifier for this molecule is its International Chemical Identifier Key (InChIKey), which provides a unique, non-proprietary digital signature based on its structure.

InChIKey: NARMKNJWXHFJFF-UHFFFAOYSA-N [6][7]

Below is the 2D chemical structure of the molecule.

Caption: 2D Structure of this compound

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties for the compound, essential for planning experimental work, including solubility tests and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₄ | PubChem[6] |

| Molecular Weight | 192.26 g/mol | PubChem[6] |

| Monoisotopic Mass | 192.13750 u | PubChem[6][7] |

| CAS Number | 887686-65-9 | PubChem[6] |

| Topological Polar Surface Area | 41.1 Ų | PubChem[6] |

| XLogP3 | 0.8 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |

Synthesis and Characterization

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This well-established method involves the displacement of a suitable leaving group, such as a halide, from the pyrimidine ring by the secondary amine of the piperazine nucleophile. The electron-deficient nature of the pyrimidine ring facilitates this reaction.[4]

Experimental Protocol: Synthesis

This protocol describes a robust method for synthesizing the title compound, adapted from established procedures for analogous pyrimidine-piperazine hybrids.[8][9][10]

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 g, 58 mmol, 5 equivalents).

-

Add potassium carbonate (K₂CO₃) (8.0 g, 58 mmol, 5 equivalents) and deionized water (25 mL).

-

Stir the mixture at room temperature until the solids are largely dissolved.

-

In a separate beaker, dissolve 6-chloro-2,4-dimethylpyrimidine (2.0 g, 11.6 mmol, 1 equivalent) in 10 mL of tetrahydrofuran (THF).

Step 2: Nucleophilic Aromatic Substitution

-

Add the 6-chloro-2,4-dimethylpyrimidine solution dropwise to the stirring aqueous piperazine mixture over 15 minutes.

-

Heat the reaction mixture to 60-65°C and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol solvent system until the starting chloro-pyrimidine spot is consumed.

Step 3: Work-up and Extraction

-

Cool the reaction mixture to room temperature.

-

Evaporate the THF under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous layer three times with 30 mL of ethyl acetate.

-

Combine the organic layers and wash with 20 mL of brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of 100% ethyl acetate to 95:5 ethyl acetate:methanol to isolate the pure product.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid.

Workflow for Synthesis and Purification

References

- 1. researchgate.net [researchgate.net]

- 2. wjarr.com [wjarr.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 6. This compound | C10H16N4 | CID 4778269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C10H16N4) [pubchemlite.lcsb.uni.lu]

- 8. 1-(4,6-DIMETHYL-2-PYRIMIDYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine , a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molecular structure, outline its physicochemical properties, provide a detailed, field-tested protocol for its synthesis via nucleophilic aromatic substitution, and explore its potential applications in drug development. The guide is structured to deliver not just procedural steps but the underlying scientific rationale, empowering researchers to leverage this scaffold in their discovery programs. Central to this exploration is the concept of the pyrimidine-piperazine hybrid as a "privileged scaffold," a recurring motif in a multitude of pharmacologically active agents.

Introduction: The Scientific Rationale

At the heart of modern drug discovery is the strategic combination of chemical moieties known to impart favorable biological and pharmacokinetic properties. The compound This compound is a prime exemplar of this design philosophy. It marries two critical pharmacophores: the pyrimidine ring and the piperazine ring.

-

The Pyrimidine Core: As a fundamental component of nucleobases, the pyrimidine ring is a biocompatible and synthetically versatile scaffold.[1] Its electron-deficient nature makes it a unique bioisostere for phenyl rings, capable of engaging in various non-covalent interactions with biological targets while often improving metabolic stability.[2] The pyrimidine framework is a cornerstone of numerous approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

-